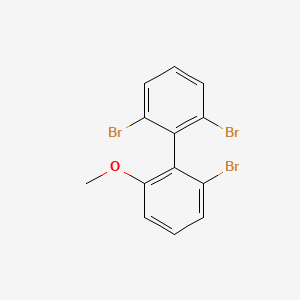
1,1'-Biphenyl, 2,2',6-tribromo-6'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- is a brominated biphenyl compound with the molecular formula C12H7Br3O. This compound is known for its unique structural properties, which include three bromine atoms and a methoxy group attached to the biphenyl core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- typically involves the bromination of 1,1’-biphenyl derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may involve multiple steps to ensure the selective bromination at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can remove bromine atoms or modify the methoxy group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- involves its interaction with molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity to various targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’,6-Tribromobiphenyl: Similar in structure but lacks the methoxy group.
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Contains multiple methyl groups instead of bromine atoms.
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Features isopropoxy groups instead of a methoxy group.
Uniqueness
1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical and physical properties. These features make it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
871707-37-8 |
|---|---|
Molecular Formula |
C13H9Br3O |
Molecular Weight |
420.92 g/mol |
IUPAC Name |
1,3-dibromo-2-(2-bromo-6-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H9Br3O/c1-17-11-7-3-6-10(16)13(11)12-8(14)4-2-5-9(12)15/h2-7H,1H3 |
InChI Key |
UUOHXTFEPOCURL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C2=C(C=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















